acetate CAS No. 510763-27-6](/img/structure/B2443193.png)

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

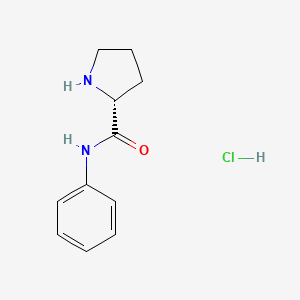

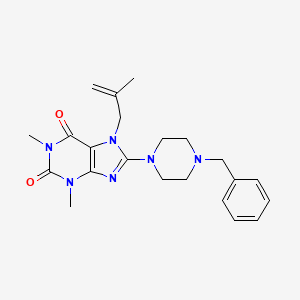

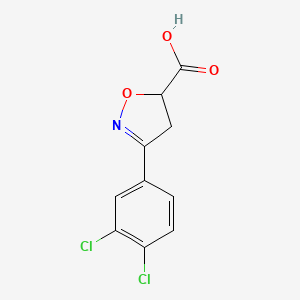

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C9H13N3O3S. It is used in various scientific research and has been investigated for its potential applications .

Molecular Structure Analysis

The molecular structure of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate consists of a thiadiazole ring substituted with an isopropyl group and an ethyl ester group. The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate, such as its melting point, boiling point, and density, can be found in specialized databases .Aplicaciones Científicas De Investigación

Synthesis and Fungicidal Activity

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by El-Telbani, Swellem, and Nawwar (2007) demonstrated the condensation of related compounds to produce thiadiazoles and triazoles with potential fungicidal activities (El-Telbani et al., 2007).

Antimicrobial and Antifungal Properties

In the realm of antimicrobial research, derivatives of thiadiazoles have shown promise. A study by Demirbas, Karaoglu, Demirbaş, and Sancak (2004) found that certain triazole and thiadiazole derivatives exhibited antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).

Pharmacological Evaluation

In pharmacology, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. A 2016 study by Shkair, Shakya, Raghavendra, and Naik reported that certain thiadiazoles showed significant in vitro anti-inflammatory activity, with some compounds exhibiting notable analgesic activity (Shkair et al., 2016).

Applications in Drug Design

In drug design, the structural and functional versatility of thiadiazole derivatives is harnessed. For example, Shukla et al. (2012) described the design and synthesis of BPTES analogs (involving thiadiazole structures) as potent inhibitors of kidney-type glutaminase, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis and Characterization in Chemistry

In the field of chemistry, these compounds are synthesized and characterized for various potential applications. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, incorporating thiadiazole structures, and screened them for antibacterial and antifungal activities (Desai et al., 2007).

Propiedades

IUPAC Name |

ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUQTIVJUUONHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2443110.png)

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)